5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloro group at the 5th position, a fluorophenyl group at the 1st position, and a propyl group at the 3rd position of the pyrazole ring The carbaldehyde group is attached to the 4th position of the pyrazole ring
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s important to note that boronic acids and their esters, which may be structurally related to this compound, are only marginally stable in water , which could impact their bioavailability.
Result of Action
Similar compounds have shown a broad spectrum of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.
Action Environment
The stability of similar compounds, such as boronic acids and their esters, can be influenced by the presence of water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzaldehyde with propylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized in the presence of a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield the desired pyrazole compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives, depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
- 5-Chloro-1-(3-fluorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde
- 5-Chloro-1-(3-fluorophenyl)-3-butyl-1H-pyrazole-4-carbaldehyde
Uniqueness
5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde is unique due to the specific combination of substituents on the pyrazole ring. The presence of the propyl group at the 3rd position, along with the chloro and fluorophenyl groups, imparts distinct chemical and biological properties to the compound. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-chloro-1-(3-fluorophenyl)-3-propylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O/c1-2-4-12-11(8-18)13(14)17(16-12)10-6-3-5-9(15)7-10/h3,5-8H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYKSMAPLKAULU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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